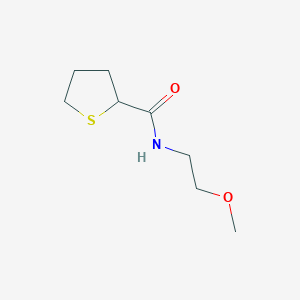

N-(2-Methoxyethyl)thiolane-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-methoxyethyl)thiolane-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2S/c1-11-5-4-9-8(10)7-3-2-6-12-7/h7H,2-6H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAUCTAVJOJPIDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1CCCS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1795076-29-7 | |

| Record name | N-(2-methoxyethyl)thiolane-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxyethyl)thiolane-2-carboxamide typically involves the reaction of thiolane-2-carboxylic acid with 2-methoxyethylamine. The reaction is usually carried out under controlled conditions, such as in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is often stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of N-(2-Methoxyethyl)thiolane-2-carboxamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxyethyl)thiolane-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to yield thiolane derivatives with different functional groups.

Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thiolane derivatives, and substituted thiolane compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

N-(2-Methoxyethyl)thiolane-2-carboxamide serves as a building block in organic synthesis. It is utilized in various reactions to create more complex molecules, contributing to advancements in synthetic methodologies. Its unique structure allows it to participate in diverse chemical transformations, making it valuable for researchers working on novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with enzymes and receptors. Preliminary findings suggest that it may modulate biochemical pathways by influencing target proteins, which could lead to various physiological effects. Its interactions are crucial for understanding its biological activity and potential therapeutic applications.

Medicine

The compound's therapeutic potential is under investigation, particularly in drug development. Researchers are exploring its efficacy as a pharmacological tool that could lead to new treatments for various diseases. The ability of N-(2-Methoxyethyl)thiolane-2-carboxamide to interact with specific molecular targets positions it as a candidate for further medicinal research.

Industry

In industrial applications, N-(2-Methoxyethyl)thiolane-2-carboxamide is used in the production of specialty chemicals and materials that exhibit specific properties. Its versatility makes it suitable for various applications across different sectors, including pharmaceuticals and cosmetic formulations.

In a study assessing the biological activity of N-(2-Methoxyethyl)thiolane-2-carboxamide, researchers evaluated its effects on specific enzyme pathways involved in inflammation. The results indicated that the compound exhibited significant inhibitory effects on these pathways, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Drug Development

Another study focused on the development of new drug formulations incorporating N-(2-Methoxyethyl)thiolane-2-carboxamide. Researchers explored its pharmacokinetic properties and bioavailability when administered topically. The findings highlighted its effectiveness in enhancing drug delivery systems for dermatological applications.

Mechanism of Action

The mechanism of action of N-(2-Methoxyethyl)thiolane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyethyl group and thiolane ring play crucial roles in its binding affinity and activity. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The following table compares key structural and physical properties of N-(2-Methoxyethyl)thiolane-2-carboxamide with analogs from the evidence:

¹ Molecular formula inferred from substituent analysis due to ambiguity in . ² Example of a thiazolidinone-based carboxamide with significant structural divergence.

Key Observations:

- Heterocyclic Rings : The thiolane (saturated sulfur ring) in the target compound contrasts with thiophene (aromatic sulfur ring) in N-(2-nitrophenyl)thiophene-2-carboxamide and thiazole (aromatic sulfur-nitrogen ring) in the thiazole analog . Saturation in the thiolane may enhance conformational flexibility compared to planar aromatic systems.

- Substituent Effects : The methoxyethyl group in the target compound likely improves solubility in polar solvents compared to nitro or chlorophenyl groups in analogs .

- Melting Points : Analogs with aromatic substituents (e.g., nitro or chlorophenyl groups) exhibit higher melting points (e.g., 186–207°C in ), suggesting stronger intermolecular interactions than the target compound .

Biological Activity

N-(2-Methoxyethyl)thiolane-2-carboxamide is a compound of increasing interest in the fields of medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

N-(2-Methoxyethyl)thiolane-2-carboxamide features a thiolane ring and a methoxyethyl side chain, which contribute to its unique chemical properties. The compound's molecular formula is C₇H₁₃NO₂S, with a molecular weight of approximately 175.25 g/mol. Its structure allows for various chemical interactions that are crucial for biological activity.

The biological activity of N-(2-Methoxyethyl)thiolane-2-carboxamide is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The thiolane ring may undergo oxidation to form sulfoxides or other derivatives, potentially enhancing its reactivity and biological interactions. The methoxyethyl group is believed to influence the compound's binding affinity to target proteins, allowing it to modulate various biochemical pathways by either inhibiting or activating these proteins.

Biological Activities

Research indicates that N-(2-Methoxyethyl)thiolane-2-carboxamide exhibits several biological activities:

- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, potentially protecting cells from oxidative stress .

- Antimicrobial Activity : There is evidence indicating that this compound could have antibacterial effects against certain pathogens, although specific data on its efficacy against different strains is still limited .

- Pharmacological Potential : Ongoing research aims to explore its potential as a therapeutic agent in various medical applications, including cancer treatment and inflammatory diseases.

Case Study 1: Anticancer Properties

A study investigating the anticancer activity of thiophene carboxamide derivatives found that compounds similar to N-(2-Methoxyethyl)thiolane-2-carboxamide demonstrated significant activity against Hep3B liver cancer cells. The most active derivatives had IC₅₀ values ranging from 5.46 µM to 12.58 µM, indicating their potential as effective anticancer agents .

Case Study 2: Inhibition of Enzymatic Activity

In another study focusing on enzyme inhibition, compounds structurally related to N-(2-Methoxyethyl)thiolane-2-carboxamide showed promising results in inhibiting specific enzymes involved in inflammatory pathways. This suggests that the compound may have therapeutic implications in treating inflammatory diseases by modulating enzyme activity .

Data Summary Table

Q & A

Q. What synthetic methodologies are commonly employed for N-(2-Methoxyethyl)thiolane-2-carboxamide, and how can reaction conditions be optimized?

Synthesis typically involves coupling a thiolane-2-carboxylic acid derivative with a 2-methoxyethylamine moiety. Key steps include:

- Activation of the carboxylic acid : Use of coupling agents like EDC/HOBt or DCC to form an active ester intermediate .

- Nucleophilic substitution : Reaction with 2-methoxyethylamine under inert atmosphere (N₂/Ar) to prevent oxidation of the thiolane ring .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency, while controlled temperatures (0–25°C) minimize side reactions .

- Purification : Column chromatography or recrystallization to isolate the product, with HPLC monitoring to confirm purity (>95%) .

Q. What spectroscopic and crystallographic techniques validate the structural integrity of N-(2-Methoxyethyl)thiolane-2-carboxamide?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the methoxyethyl group (δ ~3.3 ppm for OCH₃) and thiolane ring protons (δ ~2.8–3.1 ppm) .

- X-ray crystallography : Resolves bond lengths (e.g., C=O at ~1.23 Å) and dihedral angles between the thiolane and carboxamide groups .

- FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1100 cm⁻¹ (C-O-C stretch) verify functional groups .

Q. How does pH and temperature influence the stability of N-(2-Methoxyethyl)thiolane-2-carboxamide?

- pH stability : The compound is stable in neutral buffers (pH 6–8) but hydrolyzes under acidic (pH < 4) or alkaline (pH > 9) conditions, forming thiolane-2-carboxylic acid and 2-methoxyethylamine .

- Thermal stability : Decomposition occurs above 150°C, with TGA/DSC revealing a melting point ~120–130°C .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of N-(2-Methoxyethyl)thiolane-2-carboxamide?

- Electron density mapping : DFT calculations (e.g., B3LYP/6-31G*) model the electron-rich carboxamide group and electron-deficient thiolane ring, predicting nucleophilic attack sites .

- Reactivity descriptors : HOMO-LUMO gaps (~4–5 eV) correlate with experimental oxidation potentials, guiding redox stability assessments .

Q. What strategies resolve contradictions between computational bioactivity predictions and experimental results?

- Solvent effects : MD simulations may overestimate binding affinities if solvation/desolvation energies are neglected. Experimental validation via SPR or ITC accounts for buffer conditions .

- Protonation states : Adjust computational models to reflect physiological pH (e.g., carboxamide deprotonation at pH 7.4) .

- Metabolite interference : LC-MS/MS screens for metabolic byproducts (e.g., CYP450-mediated oxidation) that may reduce efficacy .

Q. How can structure-activity relationship (SAR) studies enhance the biological activity of N-(2-Methoxyethyl)thiolane-2-carboxamide?

- Functional group modifications :

- Methoxyethyl chain : Lengthening the chain (e.g., ethoxyethyl) improves membrane permeability but may reduce solubility .

- Thiolane ring substitution : Introducing electron-withdrawing groups (e.g., -F) enhances enzymatic inhibition (e.g., kinase targets) .

- Bioisosteric replacement : Replacing the thiolane with a tetrahydrofuran ring maintains conformation while altering metabolic stability .

Methodological Considerations

Q. What in vitro assays are recommended for evaluating the antimicrobial potential of N-(2-Methoxyethyl)thiolane-2-carboxamide?

- MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth, with ampicillin as a positive control .

- Time-kill kinetics : Monitor bactericidal activity over 24 hours to distinguish static vs. cidal effects .

Q. How can molecular docking elucidate the interaction of N-(2-Methoxyethyl)thiolane-2-carboxamide with therapeutic targets?

- Target selection : Prioritize proteins with hydrophobic binding pockets (e.g., COX-2, EGFR) compatible with the compound’s lipophilic groups .

- Docking software : Use AutoDock Vina or Schrödinger Glide, with force fields (OPLS-AA) optimized for amide interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.